molecular formula C9H10N2S B8747848 Methyl-thieno[3,2-c]pyridin-2-ylmethyl-amine CAS No. 709649-71-8

Methyl-thieno[3,2-c]pyridin-2-ylmethyl-amine

Cat. No. B8747848
M. Wt: 178.26 g/mol
InChI Key: NRLQDHIBSGMYGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07790709B2

Procedure details

A solution of thieno[3,2-c]pyridine-2-carbaldehyde (720 mg, 4.41 mmol) in a 2.0 M solution of methylamine in methanol (25 mL) was stirred at room temperature for S hours. After this time, the mixture was concentrated to dryness, dissolved in anhydrous methanol (10 mL) then cooled to 0° C. To this solution was added NaBH4 (167 mg, 4.41 mmol) in one portion. The mixture was allowed to warm to room temperature and stirred at this temperature overnight. The mixture was concentrated, dissolved in CH2Cl2 (100 mL) and treated with 1.0 N NaOH (20 mL). The aqueous layer was extracted with CH2Cl2 (2×20 mL). The combined organic fractions were washed with brine, dried over Na2SO4 then concentrated to give a yellow residue which was subjected to flash chromatography on silica gel (10% 2M NH3 in MeOH:CH2Cl2). The title compound was obtained as a white solid in 63.6% yield: 1H-NMR (300 MHz, CDCl3) δ 9.01 (s, 1H), 8.45 (d, J=5.5 Hz, 1H), 7.76 (d, J=5.5 Hz, 1H), 7.29 (s, 1H), 4.10 (s, 2H), 2.54 (s, 3H); MS (ES) m/e 179 (M+H)+.
Quantity
720 mg
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
167 mg
Type
reactant
Reaction Step Two
Yield
63.6%

Identifiers

REACTION_CXSMILES
[S:1]1[C:9]2[CH:8]=[CH:7][N:6]=[CH:5][C:4]=2[CH:3]=[C:2]1[CH:10]=O.[CH3:12][NH2:13].[BH4-].[Na+]>CO>[CH3:12][NH:13][CH2:10][C:2]1[S:1][C:9]2[CH:8]=[CH:7][N:6]=[CH:5][C:4]=2[CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
720 mg
Type
reactant
Smiles
S1C(=CC=2C=NC=CC21)C=O
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
Quantity
25 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
167 mg
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred at this temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After this time, the mixture was concentrated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in anhydrous methanol (10 mL)
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in CH2Cl2 (100 mL)
ADDITION
Type
ADDITION
Details
treated with 1.0 N NaOH (20 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with CH2Cl2 (2×20 mL)
WASH
Type
WASH
Details
The combined organic fractions were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated
CUSTOM
Type
CUSTOM
Details
to give a yellow residue which

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CNCC1=CC=2C=NC=CC2S1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 63.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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